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Cat. No.: B1236011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phytofluene content across various

tomato cultivars, supported by experimental data and detailed methodologies. Phytofluene, a

colorless carotenoid and precursor to lycopene, is gaining increasing attention for its potential

health benefits, including its antioxidant properties and its role in UV protection. Understanding

the variability of phytofluene in different tomato varieties is crucial for targeted breeding

programs, functional food development, and pharmaceutical applications.

Phytofluene Content: A Cultivar-Dependent Trait
The concentration of phytofluene in tomatoes is significantly influenced by the genetic makeup

of the cultivar. While red tomatoes are known for their high lycopene content, certain varieties,

particularly orange and golden-hued tomatoes, can be rich sources of phytofluene. The

accumulation of this carotenoid is intricately linked to the carotenoid biosynthesis pathway,

where specific enzymatic steps determine the final carotenoid profile of the fruit.

Comparative Data on Phytofluene Content
The following table summarizes the phytofluene content in different tomato cultivars as

reported in various studies. It is important to note that concentrations can be influenced by

factors such as ripeness, growing conditions, and analytical methods.
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Tomato Cultivar
Phytofluene Content
(mg/100g fresh weight)

Reference

Raw Tomato (General) 0.80 [1]

Tangerine Allele Varieties
Generally higher

concentrations
[2]

'Eletta' (Cherry) Variable with storage [3]

'Sugarland' (Cherry) Variable with storage [3]

'Ottymo' (Cherry) Variable with storage [3]

'Moonbeam' (Golden) Tended to be higher [4]

Note: Data from different studies may not be directly comparable due to variations in

experimental protocols. The 'Tangerine' allele is known to cause an accumulation of upstream

carotenoids like phytoene and phytofluene.

Experimental Protocols
The quantification of phytofluene in tomatoes typically involves extraction followed by

chromatographic analysis. The following is a generalized protocol based on common

methodologies.

Sample Preparation and Extraction
This protocol outlines the steps for extracting carotenoids, including phytofluene, from tomato

samples.
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Start: Tomato Sample

Homogenize fresh tomato sample

Add extraction solvent
(e.g., hexane:acetone:ethanol)

Vortex/sonicate to mix

Centrifuge to separate phases

Collect the upper organic layer
(containing carotenoids)

Repeat extraction on the pellet

Optional but recommended
for complete extraction

Combine organic extracts

Dry the extract under nitrogen

Reconstitute in a suitable solvent
for HPLC analysis

End: Extract ready for analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1236011?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6045986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7077994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7077994/
https://www.researchgate.net/figure/Total-polyphenols-A-phytoene-B-phytofluene-C-lycopene-D-and-b-carotene-E_fig3_346401129
https://www.heritagefoodcrops.org.nz/wp-content/uploads/2021/12/2021-Tomato-Carotenoid-and-Polyphenol-Report.pdf
https://www.benchchem.com/product/b1236011#comparative-study-of-phytofluene-content-in-different-tomato-cultivars
https://www.benchchem.com/product/b1236011#comparative-study-of-phytofluene-content-in-different-tomato-cultivars
https://www.benchchem.com/product/b1236011#comparative-study-of-phytofluene-content-in-different-tomato-cultivars
https://www.benchchem.com/product/b1236011#comparative-study-of-phytofluene-content-in-different-tomato-cultivars
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1236011?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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